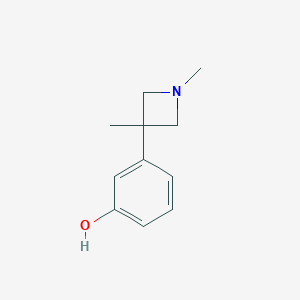
3-(1,3-dimethylazetidin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dimethylazetidin-3-yl)phenol is an organic compound with the molecular formula C11H15NO It is a phenolic compound characterized by the presence of a phenol group attached to a 1,3-dimethylazetidin-3-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethylazetidin-3-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process .
Another method involves the reaction of meta-hydroxyl acetophenone with dimethylamine through a series of steps, including the Leuckart reaction and the Eschweiler-Clarke reaction, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The process may include the use of cost-effective raw materials, efficient reaction conditions, and minimal use of hazardous substances to make the production process environmentally friendly and economically viable .
化学反応の分析
Types of Reactions
3-(1,3-dimethylazetidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
科学的研究の応用
3-(1,3-dimethylazetidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
作用機序
The mechanism of action of 3-(1,3-dimethylazetidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The azetidinyl moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes .
類似化合物との比較
Similar Compounds
- Pyrogallol (1,2,3-trihydroxybenzene)
- Hydroxyquinol (1,2,4-trihydroxybenzene)
- Phloroglucinol (1,3,5-trihydroxybenzene)
Uniqueness
3-(1,3-dimethylazetidin-3-yl)phenol is unique due to the presence of the azetidinyl moiety, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
19832-27-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
3-(1,3-dimethylazetidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3 |
InChIキー |
KEYPQTMTBMALPJ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
正規SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Key on ui other cas no. |
19832-27-0 |
同義語 |
m-(1,3-Dimethyl-3-azetidinyl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















